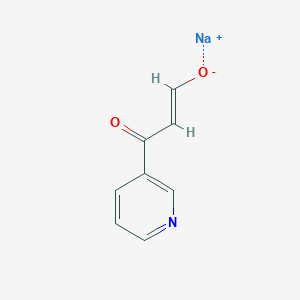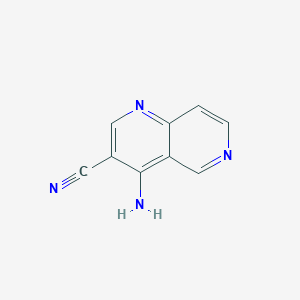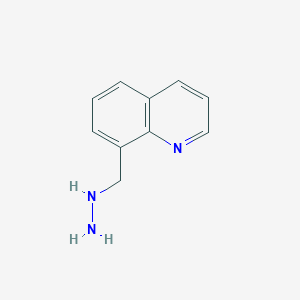![molecular formula C10H17NO B11913555 (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 37939-80-3](/img/structure/B11913555.png)
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is a chemical compound that belongs to the class of bicyclic oximes This compound is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime yields the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxime derivatives.
Applications De Recherche Scientifique
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound provides rigidity, enhancing its binding affinity and specificity towards target proteins. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A precursor to the oxime derivative, known for its use in organic synthesis.
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an oxime group.
2-azabicyclo[2.2.1]heptanes: Compounds with a similar bicyclic structure but containing a nitrogen atom.
Uniqueness
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
37939-80-3 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(NZ)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
Clé InChI |
OVFDEGGJFJECAT-FLIBITNWSA-N |
SMILES isomérique |
CC1(C2CCC1(/C(=N\O)/C2)C)C |
SMILES canonique |
CC1(C2CCC1(C(=NO)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)


![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)




